molecular formula C14H15N3O2S B2974985 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034370-08-4

3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

カタログ番号: B2974985
CAS番号: 2034370-08-4
分子量: 289.35
InChIキー: SNIHBMKISMIEHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole (CAS 2034370-08-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide spectrum of biological activities . The molecular structure, which integrates a pyrrolidine ring and a methylsulfanyl-bearing benzoyl group, offers researchers a versatile template for developing novel therapeutic agents . The 1,2,4-oxadiazole moiety is a well-established pharmacophore in anticancer research . Compounds containing this structure have demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are critical targets for halting cancer cell proliferation . Furthermore, this scaffold is investigated for its potential in developing treatments for infectious diseases, including slow-acting antimalarial agents against Plasmodium falciparum . The structural features of this compound, particularly the methylsulfanyl group, make it a valuable intermediate for structure-activity relationship (SAR) studies and further synthetic optimization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(3-methylsulfanylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-20-12-4-2-3-10(7-12)14(18)17-6-5-11(8-17)13-15-9-19-16-13/h2-4,7,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHBMKISMIEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation of the pyrrolidine intermediate using benzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable nitrile oxide precursor to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

化学反応の分析

Types of Reactions

3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted benzoyl derivatives.

科学的研究の応用

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

作用機序

The mechanism of action of 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Pharmacological Activity
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Replaces methylsulfanylbenzoyl with phenylethyl-pyrrolidine and 4-pyridyl group Demonstrated antiviral activity against SARS-CoV-2 (EC₅₀ = 0.8 µM) .
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Trifluoromethyl-pyrrolidine and fluorophenyl substituents Likely enhanced metabolic stability due to fluorine atoms; activity data not reported.
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole Chlorophenyl and methylsulfanylphenyl groups Commercial availability suggests prior biological screening; exact activity unspecified.

Key Pharmacological and Physicochemical Comparisons

  • Antiviral Activity :

    • Compound 1a (EC₅₀ = 0.8 µM) shows potent SARS-CoV-2 inhibition, attributed to the 4-pyridyl group’s polar interactions and phenylethyl-pyrrolidine’s lipophilicity .
    • The target compound’s methylsulfanyl group may enhance membrane permeability but lacks direct antiviral data for comparison.
  • Antitumor Potential: Diaryl-substituted 1,2,4-oxadiazoles (e.g., 3,5-diaryl derivatives) reduce tumor weight by 60% in murine models . The target compound’s benzoyl-pyrrolidine group could offer steric bulk for improved receptor binding but requires empirical validation.
  • Physicochemical Properties :

    • Molecular Weight : Target compound ≈ 313.4 g/mol (estimated), compared to 1a (MW ≈ 405.5 g/mol) and trifluoromethyl analog (MW = 301.24 g/mol) .
    • Lipophilicity : The methylsulfanyl group (logP ≈ 2.1) may increase hydrophobicity vs. pyridyl (logP ≈ 1.3) or trifluoromethyl (logP ≈ 2.5) substituents .

Structure–Activity Relationship (SAR) Insights

  • Pyrrolidine Substitution :
    • Phenylethyl groups (as in 1a ) improve antiviral potency by enhancing hydrophobic binding pockets .
    • Trifluoromethyl-pyrrolidine (e.g., ) may boost metabolic stability but reduce solubility.
  • Oxadiazole Substituents :
    • Aryl groups (e.g., 4-pyridyl, chlorophenyl) correlate with antiviral/antitumor activity .
    • Methylsulfanylbenzoyl in the target compound could modulate electron density and π-stacking interactions.

生物活性

The compound 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4OSC_{14}H_{16}N_{4}OS, with a molecular weight of 288.37 g/mol. The structure features a pyrrolidine ring linked to a benzoyl group and an oxadiazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain derivatives demonstrated up to 92% inhibition against Mtb at specific concentrations .

Anti-Cancer Potential

The oxadiazole scaffold has been explored for its potential as a RET kinase inhibitor, which is crucial in cancer therapy. A study on related compounds indicated that modifications to the oxadiazole ring could enhance inhibitory activity against RET kinase, leading to reduced cell proliferation in cancer models . Such findings suggest that derivatives like 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole may possess similar anti-cancer properties.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds with structural similarities have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways. For example, one study reported IC50 values for related compounds ranging from 0.02 to 0.04 µM against COX-2 . This suggests that our compound may also exhibit significant anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural features. The presence of electron-donating groups and hydrophilic substituents can enhance their pharmacological properties. For instance, the methylsulfanyl group in our compound may improve solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study: Antimicrobial Efficacy

In a recent study involving various oxadiazole derivatives, compound 2a (closely related to our target compound) exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against wild-type Mtb strains. This highlights the potential effectiveness of similar structures in combating resistant bacterial strains .

Case Study: RET Kinase Inhibition

Another study focused on 1,2,4-oxadiazoles as RET kinase inhibitors showed promising results with certain derivatives achieving significant inhibition rates in cellular assays. The findings underscore the importance of further exploration into the therapeutic applications of oxadiazole-based compounds in oncology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。